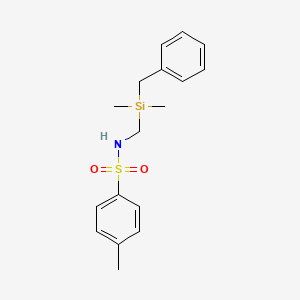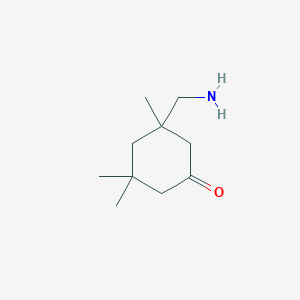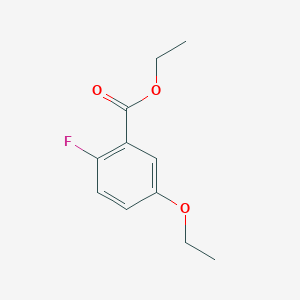![molecular formula C13H20N2 B14017540 [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-benzyl-N-methylamine with a suitable aldehyde or ketone can lead to the formation of the desired pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production.
Análisis De Reacciones Químicas
Types of Reactions: [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of [cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine: shares structural similarities with other pyrrolidine derivatives, such as N-methylpyrrolidine and N-benzylpyrrolidine.
Unique Features: The presence of both benzyl and methyl groups in the pyrrolidine ring makes this compound unique, providing distinct chemical and biological properties compared to other similar compounds.
Comparison:
N-methylpyrrolidine: Lacks the benzyl group, resulting in different chemical reactivity and biological activity.
N-benzylpyrrolidine: Lacks the methyl group, which can affect its overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
[(2S,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(13(11)9-14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m1/s1 |
Clave InChI |
RXLVACGMDNXSAR-DGCLKSJQSA-N |
SMILES isomérico |
C[C@@H]1CCN([C@@H]1CN)CC2=CC=CC=C2 |
SMILES canónico |
CC1CCN(C1CN)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



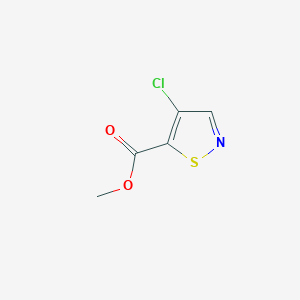
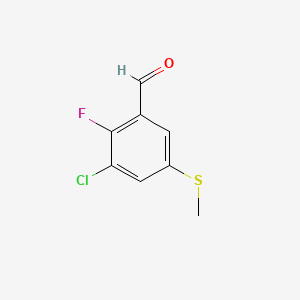

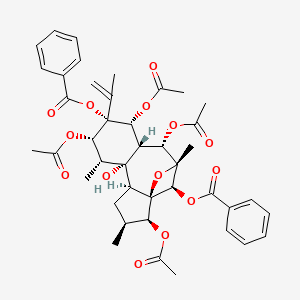
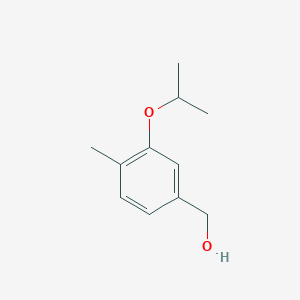
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
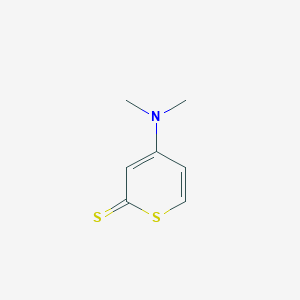
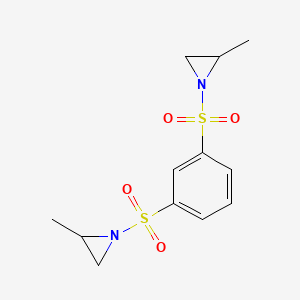

![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
